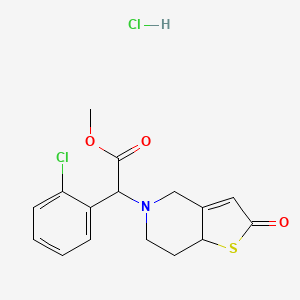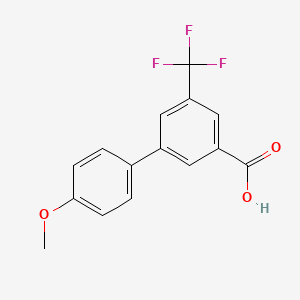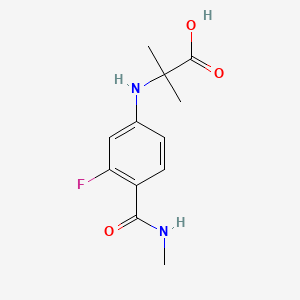![molecular formula C101H177N31O31 B594255 (4S)-5-amino-5-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-carboxy-1-hydroxybutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]pentanoic acid CAS No. 137348-21-1](/img/structure/B594255.png)
(4S)-5-amino-5-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-carboxy-1-hydroxybutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The epidermal growth factor receptor fragment is a part of the epidermal growth factor receptor, which is a transmembrane receptor with tyrosine kinase activity. This receptor plays a crucial role in the regulation of cellular processes such as multiplication, survival, differentiation, and metastasis . The epidermal growth factor receptor is part of the ErbB/HER family of receptor tyrosine kinases, which includes other members like ErbB2 (HER2/neu), ErbB3 (HER3), and ErbB4 (HER4) .
准备方法
The preparation of epidermal growth factor receptor fragments involves several synthetic routes and reaction conditions. One common method is the expression of recombinant proteins in Escherichia coli. This involves cloning the gene encoding the epidermal growth factor receptor fragment into an expression vector, transforming the vector into E. coli, and inducing protein expression . The expressed protein is then purified using techniques such as affinity chromatography . Industrial production methods may involve large-scale fermentation and purification processes to obtain high yields of the protein .
化学反应分析
The epidermal growth factor receptor fragment undergoes various chemical reactions, including ligand binding, dimerization, and phosphorylation. Ligand binding to the receptor induces dimerization, which activates the receptor’s tyrosine kinase activity . This leads to the phosphorylation of specific tyrosine residues on the receptor, which in turn recruits proteins containing SH2 and PTB domains . Common reagents used in these reactions include epidermal growth factor, transforming growth factor alpha, and amphiregulin . The major products formed from these reactions are phosphorylated receptor fragments and activated signaling proteins .
科学研究应用
The epidermal growth factor receptor fragment has numerous scientific research applications. In chemistry, it is used to study protein-ligand interactions and receptor activation mechanisms . In biology, it is used to investigate cellular signaling pathways and the role of receptor tyrosine kinases in cell growth and differentiation . In medicine, the epidermal growth factor receptor fragment is a target for cancer therapies, as its overexpression and activation are associated with various cancers . Monoclonal antibodies and small-molecule inhibitors targeting the epidermal growth factor receptor are used in cancer treatment . In industry, the receptor fragment is used in the development of diagnostic assays and therapeutic agents .
作用机制
The epidermal growth factor receptor fragment exerts its effects through ligand-induced dimerization and activation of its tyrosine kinase activity . Upon ligand binding, the receptor undergoes conformational changes that promote dimerization and activation of the kinase domains . This leads to the phosphorylation of specific tyrosine residues on the receptor, which serves as docking sites for proteins containing SH2 and PTB domains . These proteins initiate downstream signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide-3-kinase/protein kinase B pathway . These pathways regulate cellular processes such as proliferation, survival, and differentiation .
相似化合物的比较
The epidermal growth factor receptor fragment is similar to other receptor tyrosine kinases in the ErbB/HER family, such as ErbB2 (HER2/neu), ErbB3 (HER3), and ErbB4 (HER4) . it is unique in its ability to bind specific ligands and activate distinct signaling pathways . Unlike ErbB2, which has no identified ligand, the epidermal growth factor receptor can bind multiple ligands, including epidermal growth factor, transforming growth factor alpha, and amphiregulin . This diversity in ligand binding and signaling makes the epidermal growth factor receptor fragment a versatile and important target in scientific research and therapeutic development .
属性
IUPAC Name |
(4S)-5-amino-5-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-carboxy-1-hydroxybutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H177N31O31/c1-48(2)41-63(89(152)124-64(42-49(3)4)88(151)121-62(99(162)163)23-17-37-112-101(109)110)122-81(144)53(11)114-85(148)60(27-31-72(104)135)120-90(153)67(45-73(105)136)126-94(157)70-25-19-39-131(70)97(160)54(12)115-84(147)59(29-33-76(140)141)116-74(137)46-113-83(146)68(47-133)127-95(158)71-26-20-40-132(71)98(161)79(55(13)134)129-92(155)66(44-51(7)8)125-93(156)69-24-18-38-130(69)80(106)57(28-32-75(138)139)117-96(159)78(52(9)10)128-91(154)65(43-50(5)6)123-87(150)61(30-34-77(142)143)119-86(149)58(22-16-36-111-100(107)108)118-82(145)56(103)21-14-15-35-102/h48-71,78-80,84,115,133-134,147H,14-47,102-103,106H2,1-13H3,(H2,104,135)(H2,105,136)(H,113,146)(H,114,148)(H,116,137)(H,117,159)(H,118,145)(H,119,149)(H,120,153)(H,121,151)(H,122,144)(H,123,150)(H,124,152)(H,125,156)(H,126,157)(H,127,158)(H,128,154)(H,129,155)(H,138,139)(H,140,141)(H,142,143)(H,162,163)(H4,107,108,111)(H4,109,110,112)/t53-,54-,55+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80?,84?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJPCOVINFCVDG-VNDZUHHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(NC(C)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)O)NC(=O)C3CCCN3C(C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C([C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H177N31O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2321.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594172.png)
![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B594174.png)
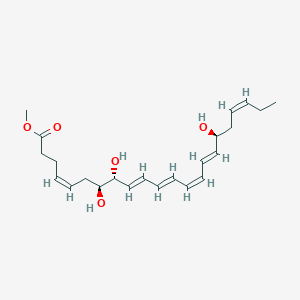
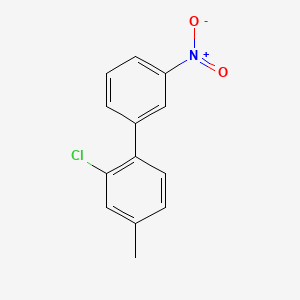
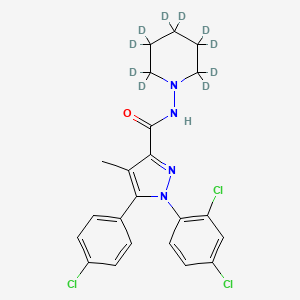

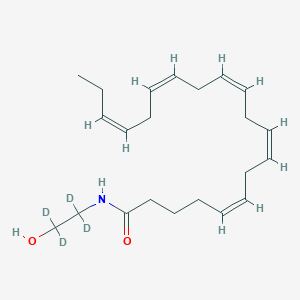
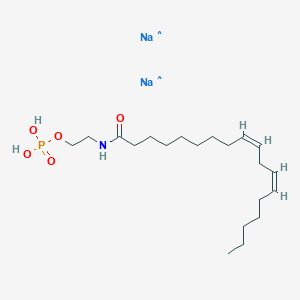
![6-Chloro-8-fluorotetrazolo[1,5-a]pyridine](/img/structure/B594189.png)
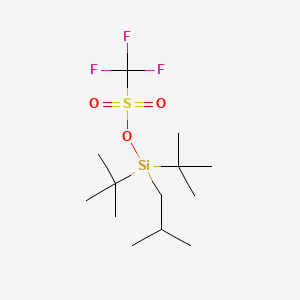
![tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B594195.png)
